

Potential Suppliers of 1-Chloro-2,5-dimethylhexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chloro-2,5-dimethylhexane

Cat. No.: B13186641

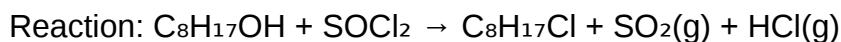
[Get Quote](#)

1-Chloro-2,5-dimethylhexane, identified by the CAS number 128399-80-4, is a specialty chemical available from a select number of suppliers. Researchers seeking to procure this compound should consider the following vendors. It is advisable to contact these suppliers directly to obtain the most current information on availability, purity, lead times, and pricing.

Table 1: Summary of Potential Suppliers

Supplier	CAS Number	Purity	Notes
BLD Pharm	128399-80-4	Not specified	Listed in their online catalog. [1]
Ambeed	128399-80-4	95%	Available for purchase through their website.
Leyan Reagent	128399-80-4	95%	A China-based supplier of chemical reagents. [2]

Proposed Experimental Protocols for the Synthesis of 1-Chloro-2,5-dimethylhexane

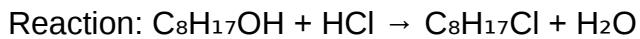

While a specific, peer-reviewed synthesis for **1-Chloro-2,5-dimethylhexane** is not prominently available in scientific literature, its preparation can be achieved through established methods

for the conversion of primary alcohols to alkyl chlorides. The logical precursor for this synthesis is 2,5-dimethyl-1-hexanol. The following protocols are based on well-understood and reliable chlorination reactions of primary alcohols.

Starting Material: The synthesis commences with 2,5-dimethyl-1-hexanol (CAS No. 6886-16-4), which is a commercially available reagent.

Method 1: Chlorination using Thionyl Chloride (SOCl_2)

This method is often favored due to the formation of gaseous byproducts (SO_2 and HCl), which simplifies the purification of the desired alkyl chloride.^{[2][3]}


Detailed Methodology:

- **Reaction Setup:** A round-bottom flask is charged with 2,5-dimethyl-1-hexanol (1.0 equivalent). The flask is equipped with a dropping funnel and a reflux condenser connected to a gas trap to neutralize the acidic gases produced. Anhydrous conditions should be maintained.
- **Reagent Addition:** Thionyl chloride (1.2 equivalents) is added dropwise to the alcohol at 0 °C (ice bath). The reaction can be performed neat or in an inert solvent such as dichloromethane or toluene. For primary alcohols, the addition of a catalytic amount of pyridine or dimethylformamide (DMF) can accelerate the reaction.
- **Reaction Progression:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 1-2 hours to ensure complete conversion.
- **Work-up:** The reaction mixture is cooled to room temperature and then slowly poured onto crushed ice to quench any unreacted thionyl chloride.
- **Extraction:** The product is extracted from the aqueous mixture using a suitable organic solvent like diethyl ether or dichloromethane.
- **Washing:** The combined organic extracts are washed sequentially with a saturated aqueous solution of sodium bicarbonate (to remove residual HCl) and then with brine.

- Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude **1-Chloro-2,5-dimethylhexane** is purified by fractional distillation under reduced pressure.

Method 2: Chlorination using Concentrated Hydrochloric Acid

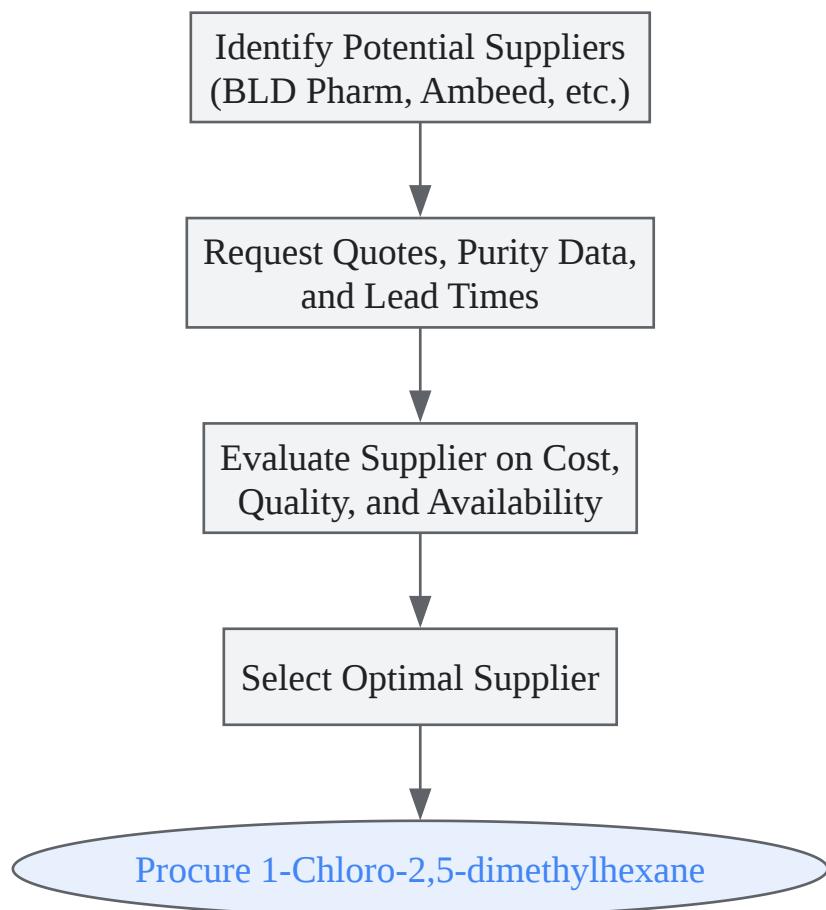
The reaction of primary alcohols with concentrated hydrochloric acid is a classic method for preparing primary alkyl chlorides. The use of a catalyst like zinc chloride (Lucas Reagent) is often necessary to enhance the reaction rate, though heating can also be employed.

Detailed Methodology:

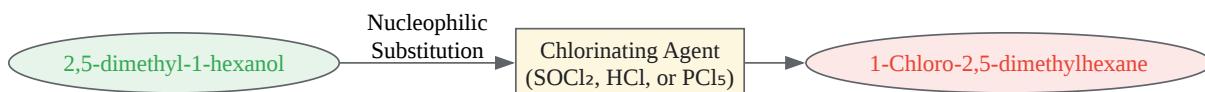
- Reaction Setup: 2,5-dimethyl-1-hexanol (1.0 equivalent) is mixed with an excess of concentrated hydrochloric acid in a round-bottom flask fitted with a reflux condenser.
- Reaction Conditions: The mixture is heated at reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up and Extraction: After cooling, the organic layer containing the product is separated. The aqueous layer is extracted with a non-polar organic solvent to recover any dissolved product.
- Washing and Drying: The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, followed by drying over an anhydrous salt.
- Purification: The solvent is evaporated, and the product is purified by distillation.

Method 3: Chlorination using Phosphorus Pentachloride (PCl₅)

Phosphorus pentachloride is a highly effective, albeit aggressive, chlorinating agent for alcohols.[\[1\]](#)[\[4\]](#)



Detailed Methodology:


- Reaction Setup: 2,5-dimethyl-1-hexanol (1.0 equivalent) is placed in a round-bottom flask, optionally with an inert solvent, and cooled in an ice bath. A gas trap is essential.
- Reagent Addition: Phosphorus pentachloride (1.1 equivalents) is added in small portions to the cooled alcohol with stirring.
- Reaction Progression: Once the addition is complete, the mixture is allowed to warm to room temperature and may be gently heated to complete the reaction, as indicated by the cessation of HCl evolution.
- Work-up: The reaction mixture is carefully poured onto crushed ice to decompose the phosphorus oxychloride (POCl_3) and any remaining PCl_5 .
- Extraction, Washing, and Drying: The product is extracted, washed, and dried as described in the previous methods.
- Purification: The final product is purified by distillation.

Visualizations

The following diagrams illustrate the logical workflow for supplier selection and the proposed synthetic pathway.

[Click to download full resolution via product page](#)

Caption: Workflow for the evaluation and selection of a chemical supplier.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **1-Chloro-2,5-dimethylhexane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phosphorus pentachloride (PCl5) reacts with alcohols to give alkyl chlorides. [askfilo.com]
- 2. organic chemistry - Why is thionyl chloride preferred for preparing alkyl chlorides from alcohols? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Potential Suppliers of 1-Chloro-2,5-dimethylhexane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13186641#potential-suppliers-of-1-chloro-2-5-dimethylhexane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com